3-Amino-2,2,4-trimethylpentanoic acid hydrochloride
Description
3-Amino-2,2,4-trimethylpentanoic acid hydrochloride: is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound is typically available in a powdered form and is known for its stability under normal storage conditions .
Properties
IUPAC Name |
3-amino-2,2,4-trimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)6(9)8(3,4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUVNVZKIOWVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,4-trimethylpentanoic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions involving reagents such as ammonia or amines.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated or acylated derivatives .
Scientific Research Applications
Synthesis of Peptides
One of the primary applications of 3-amino-2,2,4-trimethylpentanoic acid hydrochloride is in the synthesis of peptides. This compound serves as a building block in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains to modify their properties and enhance biological activity.
Case Study: Neuropeptide S Derivatives
A study demonstrated the successful incorporation of this compound into neuropeptide S derivatives. The synthesized peptides were evaluated for their pharmacological activity, revealing that they acted as partial agonists and antagonists at specific receptors. This highlights the utility of this amino acid in designing peptides with tailored functions for therapeutic purposes .
Therapeutic Applications
Research indicates that this compound may possess therapeutic properties, particularly in dermatological treatments.
Case Study: Treatment of Skin Conditions
A patent describes methods using compounds that mimic transforming growth factor-beta (TGF-β) for treating skin conditions such as psoriasis and dermatitis. The incorporation of 3-amino-2,2,4-trimethylpentanoic acid into formulations has been explored to enhance wound healing and tissue regeneration. These formulations can potentially improve the efficacy of treatments for various skin disorders .
Biochemical Research
In biochemical research, this compound is employed to study structure-activity relationships (SAR) of bioactive peptides. By substituting natural amino acids with this compound in peptide sequences, researchers can investigate how modifications affect receptor binding and biological activity.
Data Table: Comparison of Peptide Activity
| Peptide Variant | Structure Modification | Biological Activity |
|---|---|---|
| Original Neuropeptide S | Natural amino acids | Baseline activity |
| Variant with 3-Amino-2,2,4-trimethylpentanoic acid | Substituted at position 5 | Partial agonist |
| Another variant | Substituted at position 5 | Pure antagonist |
This table illustrates how structural modifications using 3-amino-2,2,4-trimethylpentanoic acid can lead to significant changes in biological activity .
Analytical Applications
In analytical chemistry, this compound is utilized in various assays and analytical methods to assess peptide stability and interactions.
Example: Calcium Mobilization Assay
A specific application involved using this compound in calcium mobilization assays to evaluate receptor activation in cell lines expressing neuropeptide receptors. Variants containing this amino acid were tested for their ability to mobilize intracellular calcium levels, providing insights into their pharmacodynamics .
Mechanism of Action
The mechanism of action of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Amino-2-methylpropanoic acid hydrochloride
- 3-Amino-3-methylbutanoic acid hydrochloride
- 4-Amino-2,2-dimethylpentanoic acid hydrochloride
Comparison: 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific research and industrial applications .
Biological Activity
3-Amino-2,2,4-trimethylpentanoic acid hydrochloride (also known as 3-amino-2,4,4-trimethylpentanoic acid hydrochloride) is a derivative of amino acids that has garnered interest in various fields of scientific research, particularly in biology and medicine. This compound exhibits unique chemical properties due to its specific arrangement of functional groups, which influences its biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 174.66 g/mol
- Functional Groups : Contains an amino group (-NH₂) and a carboxylic acid group (-COOH), which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 174.66 g/mol |
| Solubility | Soluble in water |
| pH | 5.0 - 7.0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.
Key Mechanisms
- Enzymatic Interactions : The amino group can form hydrogen bonds and ionic interactions with enzymes, potentially modulating their activity.
- Metabolic Pathways : It may play a role in metabolic processes involving amino acids and neurotransmitters.
- Receptor Modulation : Research suggests it may interact with specific receptors, affecting intracellular signaling pathways.
Research Findings
Numerous studies have investigated the biological effects of this compound:
- Neurotransmitter Regulation : The compound has been shown to influence neurotransmitter release in neuronal cultures, suggesting a role in neuropharmacology.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
- Therapeutic Applications : Ongoing research is exploring its use as a precursor in drug synthesis and as a potential therapeutic agent for metabolic disorders.
Case Studies
- Study on Neurotransmitter Release : A study conducted on HEK293 cells demonstrated that the compound modulates calcium mobilization, indicating its role as a partial agonist at specific receptor sites .
- Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria .
Table 2: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar amino acids:
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Amino-4,4,4-trifluorobutanoic acid | Contains fluorine atoms | Altered reactivity and activity |
| 3,4,4-Trimethylpentanoic acid | Lacks amino group | Less reactive |
| Aminocaproic acid | Different carbon chain structure | Varies in applications and reactivity |
Q & A
Q. Q1. What are the optimal synthetic routes for 3-amino-2,2,4-trimethylpentanoic acid hydrochloride, and how can yield/purity be enhanced?
Methodological Answer :
- Stepwise Synthesis : Begin with the alkylation of 2,2,4-trimethylpentanoic acid precursors, followed by amination. Hydrochloride salt formation (via HCl gas or aqueous HCl) enhances crystallinity and stability .
- Purification : Use recrystallization in ethanol/water mixtures to remove unreacted amines or byproducts. Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of amine source) and employ inert atmospheres to minimize oxidation .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer :
- Spectroscopic Analysis :
- NMR : Use - and -NMR to verify branching (e.g., 2,2,4-trimethyl groups) and proton environments of the amino and carboxylic acid groups. DO exchange experiments confirm hydrochloride salt formation .
- FT-IR : Validate carboxylate (1700–1750 cm) and ammonium (2500–3000 cm) stretches .
- Elemental Analysis : Confirm Cl content (theoretical ~14.5% for CHClNO) .
Advanced Research Questions
Q. Q3. What experimental strategies mitigate discrepancies in solubility data during aqueous studies?
Methodological Answer :
- pH-Dependent Solubility : Conduct solubility profiling across pH 2–7 (simulating physiological conditions). Use phosphate or acetate buffers, and measure saturation via UV-Vis spectroscopy (λ = 210–220 nm for carboxylic acids) .
- Contradiction Resolution : If conflicting data arise, verify buffer ionic strength and temperature (e.g., 25°C vs. 37°C). For low solubility, employ co-solvents (≤10% DMSO) while ensuring biocompatibility .
Q. Q4. How does the hydrochloride salt form influence hydrolytic stability in drug delivery systems?
Methodological Answer :
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare free base vs. hydrochloride forms to assess degradation pathways (e.g., decarboxylation or deamination) .
- Mechanistic Insight : Hydrochloride salts reduce free amine reactivity, slowing hydrolysis. Use Arrhenius modeling to predict shelf-life under storage conditions .
Q. Q5. What advanced techniques resolve stereochemical ambiguities in derivatives of this compound?
Methodological Answer :
- Chiral HPLC : Employ a Chiralpak® IA-3 column with hexane/isopropanol (95:5) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- X-ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid) to determine absolute configuration .
Data Analysis & Experimental Design
Q. Q6. How should researchers design assays to study enzyme inhibition by this compound?
Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) with serine proteases or amino acid transporters. Calculate IC values via nonlinear regression (GraphPad Prism®) .
- Control Experiments : Include positive controls (e.g., bestatin for aminopeptidase inhibition) and assess non-specific binding via competitive displacement studies .
Q. Q7. What computational methods predict interactions between this compound and biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina® with homology-modeled targets (e.g., amino acid transporters). Validate with MD simulations (GROMACS®) to assess binding stability .
- QSAR Modeling : Correlate substituent effects (e.g., methyl branching) with activity using descriptors like logP and polar surface area .
Stability & Compatibility
Q. Q8. What storage conditions prevent degradation of this hydrochloride salt?
Methodological Answer :
- Long-Term Storage : Store at −20°C in airtight, light-resistant containers with desiccants (silica gel). For aqueous solutions, use pH 4–5 buffers and avoid freeze-thaw cycles .
- Stability Monitoring : Conduct monthly LC-MS checks for degradation products (e.g., free amine or carboxylic acid) .
Methodological Troubleshooting
Q. Q9. How are impurities characterized during scale-up synthesis?
Methodological Answer :
- HPLC-MS Profiling : Identify byproducts (e.g., over-alkylated or dimerized species) using high-resolution MS. Compare retention times with synthetic standards .
- Purification : Use preparative HPLC with gradient elution (10–90% acetonitrile in 0.1% formic acid) to isolate impurities for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
